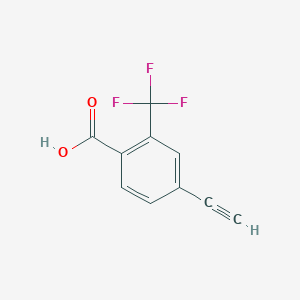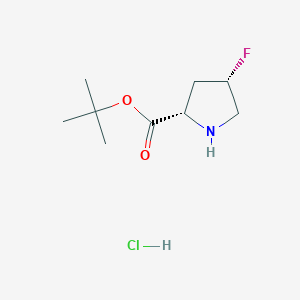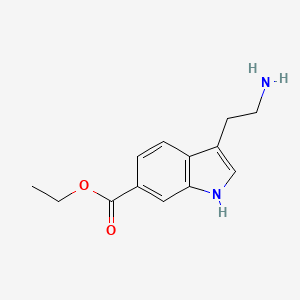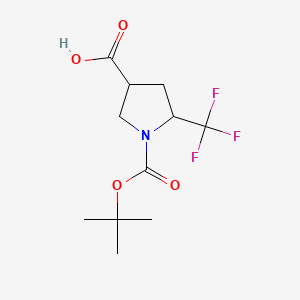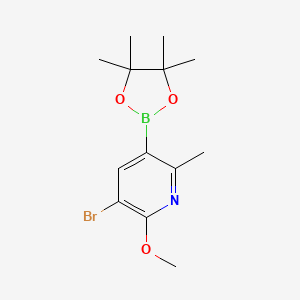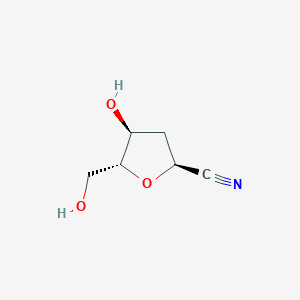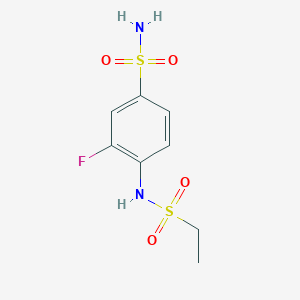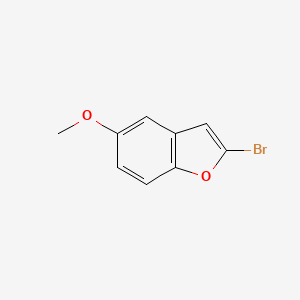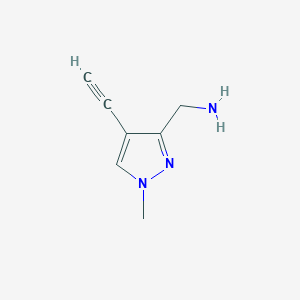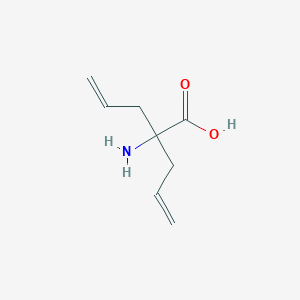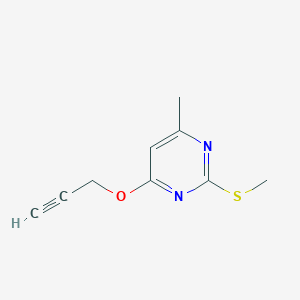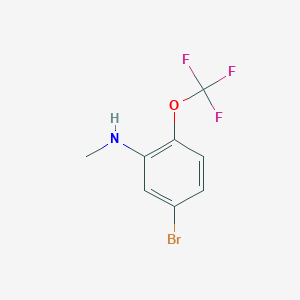
1-(L-Leucyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(L-Leucyl)piperidine-4-carboxylic acid is a synthetic compound that combines the amino acid L-leucine with a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Leucyl)piperidine-4-carboxylic acid typically involves the coupling of L-leucine with piperidine-4-carboxylic acid. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of protective groups to prevent side reactions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(L-Leucyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group of L-leucine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(L-Leucyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving peptide transport and metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(L-Leucyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the L-leucine moiety can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Isonipecotic acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Piperidine: A simple heterocyclic amine that serves as a structural motif in many pharmaceuticals.
Uniqueness: 1-(L-Leucyl)piperidine-4-carboxylic acid is unique due to its combination of an amino acid and a piperidine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
1-[(2S)-2-amino-4-methylpentanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(13)11(15)14-5-3-9(4-6-14)12(16)17/h8-10H,3-7,13H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
YBRCGAUHKLHZAU-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



